molecular formula C16H12F2N4O B2709725 N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-65-1

N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2709725
CAS RN: 866866-65-1
M. Wt: 314.296
InChI Key: XYIZWKCJWJBZGM-UHFFFAOYSA-N
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Description

N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (also known as 4'-fluoro-4-biphenylcarbonitrile-1,2,3-triazole) is a chemical compound that belongs to the class of 1,2,3-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

The exact mechanism of action of N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo. It does not exhibit significant toxicity towards normal cells, making it a promising candidate for cancer therapy. However, further studies are required to determine its long-term effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its ease of synthesis and high purity yield. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide research. One area of focus could be the development of new derivatives with improved solubility and bioavailability. Another potential direction could be the investigation of its potential as a drug delivery system for targeted cancer therapy. Additionally, further studies are needed to determine its mechanism of action and long-term effects on the human body.

Synthesis Methods

The synthesis of N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-fluorobenzonitrile with 4-ethynylphenylboronic acid in the presence of a copper catalyst. The resulting intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction with methyl propiolate to yield the final product. The process is relatively straightforward and yields a high purity product.

Scientific Research Applications

N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, colon cancer, and leukemia. It also possesses antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been used as a building block in the synthesis of novel materials, such as polymers and dendrimers.

properties

IUPAC Name

N,1-bis(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIZWKCJWJBZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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